REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:18])[N:7]([CH2:15][CH:16]=[CH2:17])[C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1Cl)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.C(Cl)Cl.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:1]([O:5][C:6]([N:7]1[C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[C:16]([CH3:17])=[CH:15]1)=[O:18])([CH3:4])([CH3:3])[CH3:2].[C:1]([O:5][C:6]([N:7]1[C:8]2[CH:13]=[CH:12][N:11]=[CH:10][C:9]=2[C:16](=[CH2:17])[CH2:15]1)=[O:18])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,4.5,8.9.10|
|
Name
|
allyl-(3-chloro-pyridin-4-yl)-carbamic acid tert-butyl ester
|
Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C1=C(C=NC=C1)Cl)CC=C)=O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.67 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
691 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 800 C
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (Na2SO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed through silica gel eluting with 0-40% EtOAc in heptane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C=2C=NC=CC21)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C=2C=NC=CC21)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |